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Compound of Interest

Compound Name: Formononetin-D3

Cat. No.: B12403468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthetic

methodologies related to Formononetin-D3, a deuterated analog of the naturally occurring

isoflavone, Formononetin. This document is intended to serve as a comprehensive resource for

professionals in research and drug development.

Chemical Properties of Formononetin and its
Deuterated Analog
Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one) is a phytoestrogen

found in various plants, including red clover. Its deuterated isotopologue, Formononetin-D3, is

a valuable tool in metabolic and pharmacokinetic studies, often used as an internal standard for

quantitative analysis. The key chemical properties of both compounds are summarized below.
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Property Formononetin Formononetin-D3

Molecular Formula C₁₆H₁₂O₄ C₁₆H₉D₃O₄

Molecular Weight 268.26 g/mol 271.28 g/mol

CAS Number 485-72-3 Not available

Appearance White to off-white solid Solid

Melting Point 256-258 °C

Not explicitly available, but

expected to be very similar to

Formononetin

Solubility

Soluble in DMSO (≥ 25

mg/mL) and DMF (≥ 30

mg/mL). Sparingly soluble in

aqueous buffers.

Soluble in DMSO and DMF.

Synthesis of Formononetin-D3
A specific, detailed experimental protocol for the synthesis of Formononetin-D3 is not readily

available in peer-reviewed literature. However, based on established methods for the synthesis

of Formononetin and general techniques for deuterium labeling, a plausible synthetic route can

be proposed.

Proposed Synthetic Pathway
The synthesis of Formononetin-D3 would likely follow a similar pathway to that of unlabeled

Formononetin, with the introduction of deuterium atoms at the methoxy group. A common

method for the synthesis of isoflavones is the Suzuki coupling reaction.

A potential retrosynthetic analysis suggests that Formononetin-D3 could be synthesized from

a protected 7-hydroxy-3-bromo-4H-1-benzopyran-4-one and a deuterated 4-

methoxyphenylboronic acid.

Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(methoxy-d3)-phenylboronic acid
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Starting Material: 4-bromophenol.

Protection of the hydroxyl group: The hydroxyl group of 4-bromophenol would first be

protected, for example, as a tetrahydropyranyl (THP) ether.

Grignard Reaction and Borylation: The protected 4-bromophenol would be converted to a

Grignard reagent by reacting with magnesium turnings in anhydrous THF. This Grignard

reagent would then be reacted with trimethyl borate, followed by acidic workup to yield the

protected 4-hydroxyphenylboronic acid.

Deuteromethylation: The protected 4-hydroxyphenylboronic acid would be deprotonated with

a suitable base (e.g., sodium hydride) and then reacted with a deuterated methylating agent,

such as iodomethane-d3 (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), to introduce the

trideuteromethoxy group.

Deprotection: The protecting group would be removed under acidic conditions to yield 4-

(methoxy-d3)-phenylboronic acid.

Step 2: Synthesis of 7-hydroxy-3-bromo-4H-1-benzopyran-4-one

This intermediate can be synthesized from resorcinol through a series of reactions including

formylation, cyclization, and bromination.

Step 3: Suzuki Coupling

Reaction Setup: In a reaction vessel, 7-hydroxy-3-bromo-4H-1-benzopyran-4-one (1

equivalent), 4-(methoxy-d3)-phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g.,

Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) are combined in a

suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g.,

argon or nitrogen) at a temperature typically ranging from 80 to 100 °C for several hours.

Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the

mixture is cooled to room temperature, and the organic layer is separated. The aqueous

layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers

are washed with brine, dried over anhydrous sodium sulfate, and concentrated under
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reduced pressure. The crude product is then purified by column chromatography on silica gel

to afford Formononetin-D3.

Signaling Pathways Modulated by Formononetin
Formononetin has been shown to exert its biological effects by modulating a variety of signaling

pathways. Understanding these pathways is crucial for researchers in drug discovery and

development.

One of the key pathways affected by Formononetin is the PI3K/Akt signaling pathway, which is

central to cell survival, proliferation, and growth. Formononetin has been reported to inhibit this

pathway in certain cancer cells, leading to apoptosis and reduced cell proliferation.

Below is a simplified diagram illustrating the inhibitory effect of Formononetin on the PI3K/Akt

signaling pathway.
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Caption: Formononetin inhibits the PI3K/Akt signaling pathway.
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This guide provides a foundational understanding of Formononetin-D3 for research and

development purposes. Further experimental validation is recommended for the proposed

synthetic protocol.

To cite this document: BenchChem. [Formononetin-D3: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403468#formononetin-d3-chemical-properties-
and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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